5-Butyl-4-chlorothiophene-2-carboxylic acid
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Overview
Description
5-Butyl-4-chlorothiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a butyl group at the 5-position, a chlorine atom at the 4-position, and a carboxylic acid group at the 2-position of the thiophene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-4-chlorothiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the use of 2-chlorothiophene as a starting material. The synthetic route typically includes the following steps:
Friedel-Crafts Acylation: 2-chlorothiophene undergoes Friedel-Crafts acylation with trichloroacetyl chloride in the presence of aluminum trichloride to form 2-trichloroacetyl-5-chlorothiophene.
Hydrolysis: The intermediate product is then subjected to liquid alkali hydrolysis to yield 5-chlorothiophene-2-carboxylic acid.
Butylation: Finally, the butyl group is introduced at the 5-position through a suitable alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, purity, and cost-effectiveness while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-4-chlorothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
5-Butyl-4-chlorothiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Butyl-4-chlorothiophene-2-carboxylic acid depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, while the butyl and chlorine substituents can influence the compound’s lipophilicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-Chlorothiophene-2-carboxylic acid: Lacks the butyl group, making it less lipophilic.
4-Chlorothiophene-2-carboxylic acid: Similar structure but without the butyl group at the 5-position.
5-Butylthiophene-2-carboxylic acid: Similar but lacks the chlorine atom at the 4-position.
Uniqueness
5-Butyl-4-chlorothiophene-2-carboxylic acid is unique due to the combination of the butyl group, chlorine atom, and carboxylic acid group on the thiophene ring. This unique structure imparts specific chemical and physical properties, making it valuable in various applications.
Properties
Molecular Formula |
C9H11ClO2S |
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Molecular Weight |
218.70 g/mol |
IUPAC Name |
5-butyl-4-chlorothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H11ClO2S/c1-2-3-4-7-6(10)5-8(13-7)9(11)12/h5H,2-4H2,1H3,(H,11,12) |
InChI Key |
HYKJUARBFLRJFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=C(S1)C(=O)O)Cl |
Origin of Product |
United States |
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